Cyclohexyl isocyanate
Overview
Description
Cyclohexyl isocyanate is a chemical compound that has been studied in various contexts, including its use in multi-component reactions (MCRs) and its ability to form diverse structures through postcondensation modifications. It is known for its reactivity and versatility in organic synthesis, particularly in the formation of heterocycles and other complex organic compounds .
Synthesis Analysis
The synthesis of cyclohexyl isocyanate derivatives can be achieved through multi-component reactions. For instance, an improved reaction involving cyclohexyl isocyanide, cyanoacetic acid, and aldehydes at room temperature leads to the formation of methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate in good yields . Additionally, cyclohexyl isocyanide can react with aromatic aldehydes, aromatic amines, and trifluoroacetic anhydride to afford N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives in nearly quantitative yields .
Molecular Structure Analysis
The molecular structure of cyclohexyl isocyanate derivatives can be complex and diverse. For example, the reaction of cyclohexyl isocyanide with MoMo triply bonded complexes leads to the formation of isocyanide coordinated MoMo singly bonded complexes, which were characterized by elemental analysis, spectroscopy, and in one case, X-ray crystallography . The structure of these complexes includes functionally substituted cyclopentadienyl ligands.
Chemical Reactions Analysis
Cyclohexyl isocyanate undergoes various chemical reactions, forming a range of products. The reaction with dibenzoyl disulfide yields cyclohexyl isothiocyanate and other unidentified compounds . Cyclohexyl isocyanide can also react with dimethyl acetylenedicarboxylate to give a mixture of products, including cyclopenta[b]pyridine derivatives, and undergo thermal isomerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl isocyanate derivatives can be influenced by their molecular structure. For instance, liquid crystalline 4-(4-cyanocyclohexyl)cyclohexyl esters exhibit different clearing temperatures based on the position of the cyano group, with axially substituted isomers having lower temperatures than equatorially substituted ones . The structure of these compounds in the crystalline state reveals a tilted layer structure with a herringbone arrangement.
Scientific Research Applications
Synthesis of Pharmaceuticals
Cyclohexyl isocyanate has been utilized in the synthesis of pharmaceutical compounds. For instance, it was used in the synthesis of lomustine, a chemotherapeutic agent, through a process starting with triphosgene and involving reactions with cyclohexylamine and amino-ethanol (Zhao, 2003). This method offered advantages in terms of simplicity, yield, and suitability for industrial production.
Radiolabeling for Imaging
In radiopharmaceutical research, cyclohexyl isocyanate has been used in the synthesis of carbon-11 labeled isocyanates. These isotopes are crucial for developing PET radiotracers for in vivo imaging. The versatility of this method was demonstrated by synthesizing a novel radiotracer for imaging fatty acid amide hydrolase (Wilson et al., 2011).
Polymer Chemistry
Cyclohexyl isocyanate plays a significant role in polymer chemistry. It has been used in the formation of poly(oxazolidone)s, a type of polymer, by reacting with phenylglycidyl ether. This reaction was catalyzed by AlCl3 and AlCl3-triphenylphosphine oxide, demonstrating its utility in polymer synthesis (Zilic et al., 1989). Additionally, kinetic studies of the reactions between isocyanates like cyclohexyl isocyanate and carboxylic acids have been undertaken to understand their behavior in polymer formation (Xiao et al., 1994).
Biochemical Pharmacology
In biochemical pharmacology, the role of cyclohexyl isocyanate in the action of therapeutic nitrosoureas was evaluated. This study involved determining the half-lives of cyclohexyl isocyanate in tissue culture medium and analyzing its concentration produced during the breakdown of specific nitrosoureas (Hilton et al., 1978).
Biocompatibility Studies
Cyclohexyl isocyanate has been implicated in studies assessing the biocompatibility and hemocompatibility of polyurethanes. These polyurethanes, synthesized from isocyanates like cyclohexyl isocyanate, were evaluated for their interaction with blood elements and cytotoxicity, demonstrating its relevance in biomedical applications (Basterretxea et al., 2016).
Safety And Hazards
Cyclohexyl isocyanate is very toxic by inhalation, skin absorption, and ingestion . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . When handling this substance, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
Future Directions
While specific future directions for cyclohexyl isocyanate were not found in the search results, it is worth noting that isocyanates in general are widely used in the synthesis of polyurethane materials with improved chemical and physical properties . Therefore, research into the synthesis, properties, and applications of cyclohexyl isocyanate and other isocyanates is likely to continue.
properties
IUPAC Name |
isocyanatocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGXHWJMSMDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO, Array | |
Record name | CYCLOHEXYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID8025464 | |
Record name | Isocyanatocyclohexane | |
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Molecular Weight |
125.17 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyl isocyanate appears as a yellowish liquid with an irritating odor. Insoluble in water. Flash point 127 °F. Very toxic by inhalation, skin absorption and ingestion. Used to make pharmaceuticals and agricultural chemicals., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | CYCLOHEXYL ISOCYANATE | |
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Boiling Point |
334 to 338 °F at 760 mmHg (NTP, 1992), 172 °C, 168 °C | |
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Flash Point |
120 °F (NTP, 1992), 120 °F, 48 °C (closed cup), 48 °C c.c. | |
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Solubility |
Reacts with water (decomposes) (NTP, 1992), Solubility in water: reaction | |
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Density |
0.98 (NTP, 1992) - Less dense than water; will float, 0.98 g/cu cm at 25 °C, Relative density (water = 1): 0.98 | |
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Vapor Density |
Relative vapor density (air = 1): 4.3 | |
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Vapor Pressure |
2 mmHg at 77.4 °F (NTP, 1992), 1.02 [mmHg], 1.02 mm Hg at 25 °C | |
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Mechanism of Action |
... Preincubation of BCNU, CCNU, and methyl-CCNU with calmodulin produced a concentration-dependent inhibition of in vitro calmodulin activity expressed as stimulation of cyclic nucleotide phosphodiesterase. Cyclohexylisocyanate produced a similar inhibition. ... | |
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Product Name |
Cyclohexyl isocyanate | |
Color/Form |
Oil | |
CAS RN |
3173-53-3 | |
Record name | CYCLOHEXYL ISOCYANATE | |
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Record name | Isocyanatocyclohexane | |
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Melting Point |
-112 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.